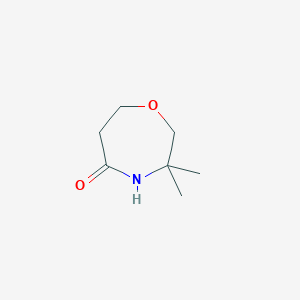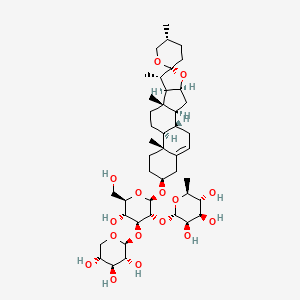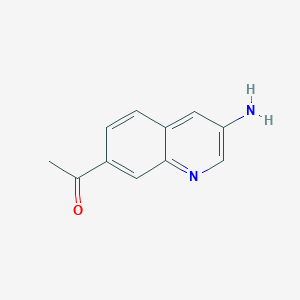
3,3-Dimethyl-1,4-oxazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-1,4-oxazepan-5-one” is a chemical compound with the molecular formula C7H13NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-1,4-oxazepan-5-one” is1S/C7H13NO2/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3,3-Dimethyl-1,4-oxazepan-5-one” is a solid at room temperature . Its molecular weight is 129.20 g/mol .Scientific Research Applications
Synthesis of Novel MDM2 Inhibitors
“3,3-Dimethyl-1,4-oxazepan-5-one” is used in the synthesis of potential novel MDM2 inhibitors, which are important in cancer research . The MDM2 protein is a negative regulator of the p53 tumor suppressor, and inhibiting MDM2 can lead to the activation of p53, resulting in the death of cancer cells .
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are the substances in drugs that produce the desired effects .
Synthesis of Morpholinone and Piperidinone Based MDM2-P53 Inhibitors
“3,3-Dimethyl-1,4-oxazepan-5-one” is used in the synthesis of morpholinone and piperidinone based MDM2-P53 inhibitors . These inhibitors are designed to disrupt the interaction between the MDM2 protein and the p53 tumor suppressor, thereby activating p53 and inducing apoptosis in cancer cells .
Synthesis of 1,4-Oxazepan-5-One Derivatives
This compound is used in the synthesis of novel 1,4-oxazepan-5-one derivatives . These derivatives are designed as potential MDM2-P53 inhibitors, which could be used in the treatment of cancer .
Synthesis of Coumarin Derivatives
“3,3-Dimethyl-1,4-oxazepan-5-one” is used in the synthesis of coumarin and its derivatives . Coumarin derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, and anticoagulant effects .
Synthesis of 1,2,3-Triazol Derivatives
This compound is used in the synthesis of 1,2,3-triazol derivatives . These derivatives have been found to possess various biological activities, including anticancer effects .
Safety and Hazards
properties
IUPAC Name |
3,3-dimethyl-1,4-oxazepan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVFRFGBYFMIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,4-oxazepan-5-one | |
CAS RN |
2172495-09-7 |
Source


|
| Record name | 3,3-dimethyl-1,4-oxazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)


![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)



![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)